[(1-ethyl-1H-pyrazol-5-yl)methyl](3-isopropoxypropyl)amine
Description
(1-ethyl-1H-pyrazol-5-yl)methylamine is a secondary amine compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a methylene-linked amine group at the 5-position. This structural complexity distinguishes it from simpler aliphatic or aromatic amines.
Properties
CAS No. |
1856055-10-1 |
|---|---|
Molecular Formula |
C12H24ClN3O |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H23N3O.ClH/c1-4-15-12(6-8-14-15)10-13-7-5-9-16-11(2)3;/h6,8,11,13H,4-5,7,9-10H2,1-3H3;1H |
InChI Key |
HIBPUUJKHKGYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCOC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 3-isopropoxypropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1-ethyl-1H-pyrazol-5-yl)methylamine with structurally related pyrazole-based amines from the evidence, focusing on substituents, molecular features, and inferred properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| (1-ethyl-1H-pyrazol-5-yl)methylamine (Target) | C₁₂H₂₃N₃O | ~255.3 | Pyrazole (1-ethyl), methylene-linked amine, 3-isopropoxypropyl side chain | Likely pharmaceutical intermediates or ligands for metal coordination (inferred) |
| N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () | C₁₂H₁₅N₅ | ~202.2 | Pyrazole (1-methyl), ethylamine substituent, pyridinyl group at 3-position | Pharmaceutical candidates (e.g., kinase inhibitors) |
| N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () | C₁₅H₁₅N₅ | ~251.3 | Pyrazole (1-phenyl), methylamine substituent, pyridinyl group at 3-position | Agrochemicals or bioactive molecules |
| N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () | C₁₄H₁₈N₅ | ~230.3 | Pyrazole (1-methyl), cyclopropylmethylamine substituent, pyridinyl group at 3-position | Drug discovery (e.g., antiviral or anticancer agents) |
Structural and Functional Insights :
Pyrazole Substitution :
- The target compound’s 1-ethyl group on the pyrazole ring contrasts with 1-methyl or 1-phenyl groups in analogs. Ethyl substitution may improve metabolic stability compared to methyl groups in drug design .
- The 3-isopropoxypropyl side chain introduces ether oxygen, enhancing hydrogen-bonding capacity compared to purely alkyl or aromatic substituents (e.g., cyclopropylmethyl or pyridinyl) .
Amine Functionality: Secondary amines (as in the target compound) typically exhibit higher nucleophilicity than tertiary amines (e.g., methyl diethanol amine, MDEA) but lower than primary amines. This affects reactivity in chemical reactions or CO₂ capture applications . Unlike MDEA, which is optimized for CO₂ adsorption via carbamate formation (2.63 mmol CO₂/g in aMDEA-MC) , the target compound’s steric hindrance from the pyrazole and isopropoxy groups likely limits its utility in gas adsorption.
Hydrophobicity and Solubility :
- The 3-isopropoxypropyl chain increases hydrophobicity compared to analogs with pyridinyl or phenyl groups. This may improve membrane permeability in drug candidates but reduce water solubility.
Biological Activity
(1-ethyl-1H-pyrazol-5-yl)methylamine is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, featuring a pyrazole ring, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 170.22 g/mol
- CAS Number : 389630-97-1
The biological activity of (1-ethyl-1H-pyrazol-5-yl)methylamine can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The pyrazole moiety is known to exhibit diverse pharmacological effects, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a related compound, 1-methyl-1H-pyrazol-5-amine, showed potent antifungal effects against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming standard antifungal agents like allicin . This suggests that (1-ethyl-1H-pyrazol-5-yl)methylamine may also possess similar antimicrobial properties.
Antioxidant Properties
Research indicates that pyrazole derivatives can induce oxidative stress in microbial cells, leading to cell death. Mechanistic studies revealed that these compounds trigger the accumulation of reactive oxygen species (ROS), modulate antioxidant enzyme activities, and initiate lipid peroxidation . This oxidative damage pathway is crucial for their antimicrobial efficacy.
Study 1: Antifungal Activity
A recent study evaluated the antifungal properties of pyrazole derivatives, including those similar to (1-ethyl-1H-pyrazol-5-yl)methylamine. The findings indicated:
| Compound | Target Organism | EC50 (mg/L) | Comparison |
|---|---|---|---|
| Compound 7f | Valsa mali | 0.64 | Better than allicin (26.0) but less than tebuconazole (0.33) |
| Control | Allicin | 26.0 | - |
| Control | Tebuconazole | 0.33 | - |
This study highlights the potential of pyrazole derivatives in agricultural applications as effective antifungal agents.
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of similar pyrazole compounds against Pseudomonas syringae. Results showed:
| Compound | Target Bacteria | MIC90 (mg/L) | Comparison |
|---|---|---|---|
| Compound 7b | Pseudomonas syringae | 1.56 | Superior to allicin and bismerthiazol |
| Control | Allicin | 2.00 | - |
| Control | Bismerthiazol | 3.00 | - |
These results suggest that (1-ethyl-1H-pyrazol-5-yl)methylamine could be explored further for its antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
